methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 1803589-57-2) is a 1,2,4-trisubstituted pyrrole building block bearing a formyl group at position 4, a methyl group at position 3, and a methyl carboxylate ester at position 2 on the pyrrole ring. With a molecular formula of C₈H₉NO₃ and molecular weight of 167.16 g/mol, this compound is commercially available at ≥95% purity from multiple suppliers and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and drug discovery research.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 1803589-57-2
Cat. No. B1433715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
CAS1803589-57-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C=O)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3
InChIKeyWUVDPBGFXRDGMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate (CAS 1803589-57-2): Chemical Identity and Procurement Baseline


Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 1803589-57-2) is a 1,2,4-trisubstituted pyrrole building block bearing a formyl group at position 4, a methyl group at position 3, and a methyl carboxylate ester at position 2 on the pyrrole ring [1]. With a molecular formula of C₈H₉NO₃ and molecular weight of 167.16 g/mol, this compound is commercially available at ≥95% purity from multiple suppliers and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . Its computed XLogP3-AA of 0.7, topological polar surface area of 59.2 Ų, and one hydrogen bond donor (the pyrrole NH) position it within favorable drug-like physicochemical space for fragment-based lead generation [1].

Why Methyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate Cannot Be Replaced by In-Class Analogs Without Evidence


Among pyrrole-2-carboxylate aldehyde building blocks, seemingly minor changes in substitution position or ester identity produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and steric accessibility that directly impact downstream synthetic utility and biological profile . The 3-methyl substituent on the target compound blocks a metabolically labile position while preserving the free N–H hydrogen bond donor, a feature lost in N-methyl analogs (HBD count = 0) that alters target engagement in medicinal chemistry campaigns [1][2]. The methyl ester (vs. ethyl ester) modulates both the steric demand and the hydrolysis rate during subsequent transformations, affecting synthetic route efficiency [3]. Simply selecting the closest available 4-formylpyrrole-2-carboxylate without verifying the specific substitution pattern risks introducing uncontrolled variables into structure–activity relationships or synthetic protocols.

Quantitative Differentiation Evidence for Methyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate vs. Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Optimized Polarity for Fragment-Based Drug Design

The target compound's computed XLogP3-AA of 0.7 places it near the center of the optimal lipophilicity range for fragment screening (typically XLogP 0–3), whereas the N-methyl analog (methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate) has a higher LogP of 0.91, and the 3,5-dimethyl analog reaches LogP 1.23 [1][2][3]. The ethyl ester comparator (ethyl 4-formyl-1H-pyrrole-2-carboxylate) has a LogP of 1.05 [4]. Lower lipophilicity in the target compound correlates with reduced non-specific binding and improved aqueous solubility profiles—key quality metrics in fragment library design [1].

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Hydrogen Bond Donor Capacity: Free N–H Enables Key Target Interactions Absent in N-Methyl Analogs

The target compound possesses one hydrogen bond donor (the pyrrole N–H), as computed by PubChem, whereas the N-methyl analog (methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate, CAS 67858-47-3) has zero HBD count because the pyrrole nitrogen is fully substituted [1][2]. This difference is critical because the N–H group in pyrrole-2-carboxylate derivatives has been demonstrated to act as a key hydrogen-bonding anchor in enzyme active sites, particularly in inhibitors of ketimine reductase/CRYM and bacterial DNA gyrase B [3].

Medicinal chemistry Structure–activity relationship Hydrogen bonding

Topological Polar Surface Area Parity with Distinct LogP: A Differentiated ADME Profile vs. 3,5-Dimethyl Analog

The target compound and the 3,5-dimethyl analog (CAS 883291-18-7) share an essentially identical topological polar surface area (TPSA = 59.2 Ų and 59.16 Ų, respectively), yet their lipophilicities diverge by ΔLogP = 0.53 (0.7 vs. 1.23) [1][2]. In predictive ADME models, equivalent TPSA values predict comparable passive membrane permeability and intestinal absorption, while the 0.53 log unit difference in lipophilicity translates to approximately a 3.4-fold difference in octanol–water partition coefficient, which will measurably affect solubility, metabolic stability, and plasma protein binding [3].

ADME prediction Drug-likeness Polar surface area

Regioselective Aldehyde Positioning at C4: Synthetic Access Advantage Over C5-Formyl Isomers

Formylation of 1H-pyrrole-2-carboxylates using crystalline Vilsmeier reagent or dichloromethyl alkyl ethers regioselectively yields 4-formyl and 5-formyl derivatives in nearly quantitative yields [1]. The target compound, bearing the aldehyde at the 4-position with a 3-methyl group, provides a unique steric and electronic environment that differentiates it from the 5-formyl isomer (methyl 5-formyl-1H-pyrrole-2-carboxylate, CAS 1197-13-3, MW 153.14, mp 96 °C) [2]. In dipyrromethane and porphyrin synthesis, the 4-formyl group participates in acid-catalyzed condensation with pyrroles at a reactivity profile distinct from the 5-formyl isomer, enabling the construction of regioisomerically pure tetrapyrrole macrocycles [3].

Regioselective formylation Pyrrole building blocks Dipyrromethane synthesis

Purity Benchmarking and Commercial Availability: Research-Grade Supply Consistency

The target compound is commercially available with a minimum purity specification of 95% from multiple suppliers including AKSci, CymitQuimica/Biosynth, and Leyan . In comparison, the des-methyl analog (methyl 4-formyl-1H-pyrrole-2-carboxylate, CAS 40611-79-8) is offered at ≥99% (HPLC) purity by ChemImpex [1]. However, the 99% purity grade for the des-methyl analog is coupled with a higher melting point (124–125 °C, solid) vs. the target compound's liquid physical form, which influences handling and formulation considerations in automated high-throughput synthesis platforms [1].

Chemical procurement Quality assurance Building block sourcing

Boiling Point and Thermal Handling: Differentiated Volatility Profile for Distillation-Based Purification

The target compound has a predicted boiling point of 321.9 ± 42.0 °C at 760 mmHg, as reported by bio-fount, with a flash point of 148.5 ± 27.9 °C [1]. In contrast, the des-methyl analog (methyl 4-formyl-1H-pyrrole-2-carboxylate, CAS 40611-79-8) has a predicted boiling point of 328.5 °C at 760 mmHg and a melting point of 124–125 °C [2]. The 3.6 °C lower boiling point, combined with the liquid physical state at ambient temperature, provides a practical advantage: the target compound can be purified by fractional distillation without a prior melting step, whereas the des-methyl analog requires melting before distillation can commence, adding a unit operation in larger-scale purifications.

Purification Thermal properties Process chemistry

Optimal Research and Industrial Application Scenarios for Methyl 4-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate


Fragment-Based Drug Discovery Library Design

The compound's XLogP3-AA of 0.7, TPSA of 59.2 Ų, and one hydrogen bond donor make it a rule-of-three compliant fragment (MW = 167.16 < 300; XLogP ≤ 3; HBD ≤ 3; HBA = 3 ≤ 6) suitable for inclusion in fragment screening libraries [1]. Its free N–H donor, absent in N-methyl analogs, provides an additional pharmacophoric interaction vector that has been implicated in pyrrole-2-carboxylate enzyme inhibition . The liquid physical form enables direct acoustic droplet ejection (ADE) dispensing into assay plates for high-throughput fragment screening campaigns [2].

Synthesis of Regioisomerically Pure Dipyrromethanes and Porphyrinoid Macrocycles

The 4-formyl group, combined with the unsubstituted 5-position on the pyrrole ring, enables this compound to serve as the aldehyde component in acid-catalyzed dipyrromethane condensations, a key step in porphyrin and expanded porphyrin synthesis [1]. The 3-methyl substituent sterically blocks the β-position, preventing unwanted oligomerization side reactions at that site and directing condensation exclusively through the 4-formyl group, a regiochemical control feature absent in analogs lacking the 3-methyl group . This specificity is critical for constructing cycloalkano-oligopyrroles with defined crown conformations as demonstrated by Ito et al. for 4-formylpyrrole-2-carboxylates [1].

Medicinal Chemistry Scaffold for Kinase and Enzyme Inhibitor Lead Generation

Pyrrole-2-carboxylate scaffolds are recognized pharmacophoric elements in kinase inhibitors, particularly checkpoint kinase 1 (Chk1) and Acetyl-CoA carboxylase (ACC) inhibitor programs [1]. The target compound's 3-methyl group provides a vector for further C–H functionalization while the 4-formyl group serves as a reactive handle for reductive amination, oxime formation, or Knoevenagel condensation to generate focused compound libraries. The lower LogP (0.7) compared to more heavily substituted analogs (LogP 1.23 for the 3,5-dimethyl variant) translates to higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) values, metrics that correlate with successful lead-to-candidate progression [2].

Reference Standard for Drug Impurity Profiling and Analytical Method Development

As noted by bio-fount, this compound is qualified for use as a reference substance for drug impurity analysis [1]. The well-defined purity specification of ≥95% across multiple vendors, coupled with the compound's characteristic NMR signatures (formyl proton at ~δ 9–10 ppm, ester methyl at ~δ 3.7 ppm, and 3-methyl at ~δ 2.3 ppm in ¹H NMR), facilitates its use as a certified reference material for HPLC method validation and LC-MS impurity tracking in pharmaceutical quality control laboratories . The compound's ECHA registration (EC 858-449-0) provides regulatory traceability for GMP-adjacent analytical workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.